molecular formula C20H18N2O8S B15004893 Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Katalognummer: B15004893
Molekulargewicht: 446.4 g/mol
InChI-Schlüssel: MYQITVLBSGLGTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrophenoxy group, and a benzenesulfonamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylate core, followed by the introduction of the benzenesulfonamido group through a sulfonation reaction. The nitrophenoxy group is then attached via a nucleophilic aromatic substitution reaction. The final step involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Introduction of halogen atoms or other electrophiles to the furan ring.

Wissenschaftliche Forschungsanwendungen

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and benzenesulfonamido groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ETHYL 5-{[4-(4-AMINOPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    METHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenoxy group can influence its electronic properties, making it distinct from similar compounds with different substituents.

Eigenschaften

Molekularformel

C20H18N2O8S

Molekulargewicht

446.4 g/mol

IUPAC-Name

ethyl 5-[[[4-(4-nitrophenoxy)phenyl]sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C20H18N2O8S/c1-2-28-20(23)19-12-9-17(30-19)13-21-31(26,27)18-10-7-16(8-11-18)29-15-5-3-14(4-6-15)22(24)25/h3-12,21H,2,13H2,1H3

InChI-Schlüssel

MYQITVLBSGLGTN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.